

Structural Elucidation of 3-Hydroxyadamantane-1-carboxylic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Hydroxyadamantane-1-carboxylic acid

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Introduction

3-Hydroxyadamantane-1-carboxylic acid, a key derivative of the rigid, cage-like hydrocarbon adamantane, serves as a crucial building block in medicinal chemistry and materials science. Its unique three-dimensional structure and functional group handles make it an attractive scaffold for the design of novel therapeutics and functional polymers. This technical guide provides a comprehensive overview of the structural elucidation of **3-Hydroxyadamantane-1-carboxylic acid**, detailing the spectroscopic and crystallographic evidence that confirms its molecular architecture. Furthermore, this document outlines its synthesis, potential therapeutic applications, and the experimental protocols utilized for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Hydroxyadamantane-1-carboxylic acid** is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₆ O ₃	[1]
Molecular Weight	196.24 g/mol	[1]
CAS Number	42711-75-1	[1]
Melting Point	203-207 °C	
Appearance	White solid	

Structural Elucidation

The definitive structure of **3-Hydroxyadamantane-1-carboxylic acid** has been established through a combination of crystallographic and spectroscopic techniques.

Crystallography

The most conclusive evidence for the structure of **3-Hydroxyadamantane-1-carboxylic acid** comes from single-crystal X-ray diffraction studies. A key study by Rath, Gu, and Murray in 1997 provided a detailed crystal structure of the compound.[\[2\]](#) The analysis revealed a monoclinic crystal system with the space group P2₁/n. The crystal structure confirms the adamantane cage with the carboxylic acid group at position 1 and the hydroxyl group at position 3. The molecules in the crystal lattice are interconnected by extensive intermolecular hydrogen bonding involving the hydroxyl and carboxyl groups.[\[2\]](#)

Table 1: Crystallographic Data for **3-Hydroxyadamantane-1-carboxylic acid**

Parameter	Value
Crystal System	Monoclinic
Space Group	P 1 21/n 1
a	6.675 Å
b	20.767 Å
c	7.109 Å
α	90.00°
β	106.08°
γ	90.00°

Source: Acta Crystallographica Section C, 1997, 53(7), 944-946.[[2](#)]

Spectroscopic Analysis

While a complete set of published, assigned spectra is not readily available in the public domain, the structural confirmation is supported by various spectroscopic methods mentioned in the literature. The expected spectroscopic features are outlined below based on the known structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show a complex pattern of signals for the adamantane cage protons. The protons adjacent to the hydroxyl and carboxylic acid groups would exhibit distinct chemical shifts. The acidic proton of the carboxylic acid would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The proton of the hydroxyl group would also be a singlet, with its chemical shift being dependent on the solvent and concentration. The remaining 14 protons of the adamantane skeleton would resonate in the upfield region, with their multiplicity determined by spin-spin coupling.
- ^{13}C NMR: The carbon NMR spectrum would display distinct signals for the 11 carbon atoms of the molecule. The carbonyl carbon of the carboxylic acid is expected to resonate at a significantly downfield chemical shift (around 180 ppm). The carbon atom bearing the

hydroxyl group and the quaternary carbon attached to the carboxylic acid would also have characteristic chemical shifts. The remaining methylene and methine carbons of the adamantane cage would appear in the aliphatic region of the spectrum. The chemical shifts of adamantane derivatives are influenced by the through-bond inductive effects of the substituents.[3]

Infrared (IR) Spectroscopy

The IR spectrum of **3-Hydroxyadamantane-1-carboxylic acid** would be characterized by the following key absorption bands:

- A very broad O-H stretching band from the carboxylic acid, typically in the range of 2500-3300 cm^{-1} , which is a hallmark of hydrogen-bonded carboxylic acid dimers.
- A strong C=O stretching absorption from the carbonyl group of the carboxylic acid, expected around 1700 cm^{-1} .
- A broad O-H stretching band from the alcohol functional group, likely overlapping with the carboxylic acid O-H stretch.
- C-O stretching bands for both the carboxylic acid and the alcohol.
- Characteristic C-H stretching and bending vibrations of the adamantane cage.

Mass Spectrometry (MS)

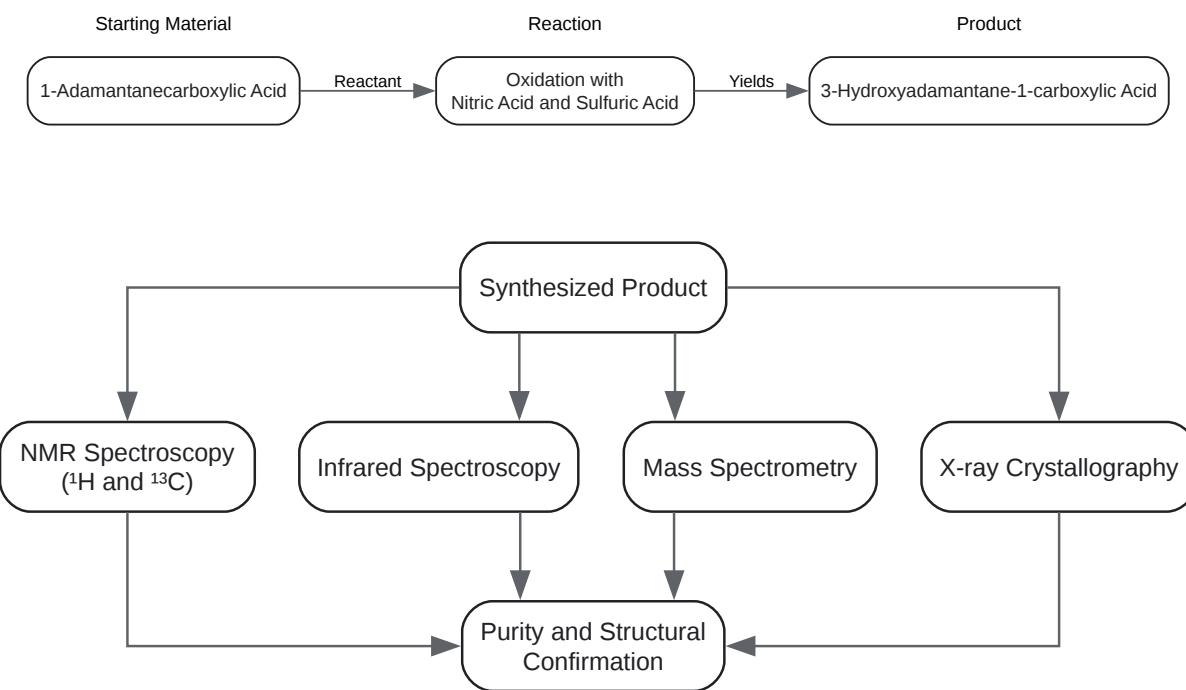
The mass spectrum, likely obtained through electron ionization (EI), would show a molecular ion peak (M^+) corresponding to the molecular weight of 196.24. The fragmentation pattern would be influenced by the adamantane cage and the functional groups. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical ($\text{M}-17$) and a carboxyl group ($\text{M}-45$).[4] The rigid adamantane core can also lead to characteristic fragmentation patterns.

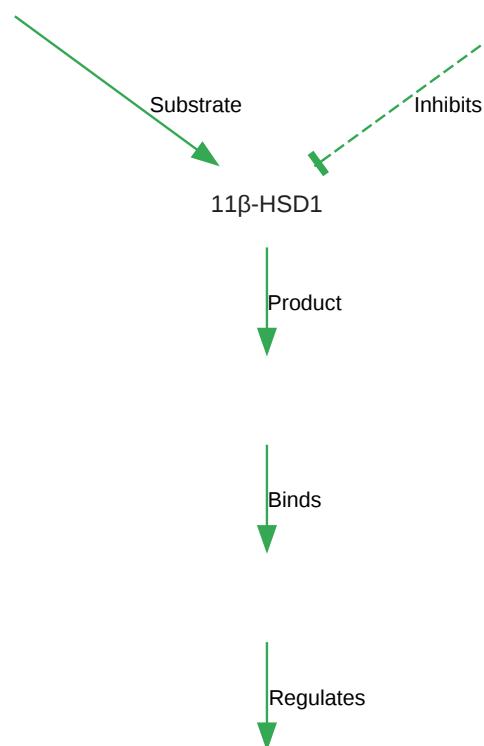
Experimental Protocols

Synthesis of 3-Hydroxyadamantane-1-carboxylic acid

A common synthetic route to **3-Hydroxyadamantane-1-carboxylic acid** involves the oxidation of 1-adamantanecarboxylic acid.^[5]

Workflow for the Synthesis of **3-Hydroxyadamantane-1-carboxylic acid**





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